2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile typically involves the bromination of 1-ethyl-1H-pyrazole followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are often employed under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile: Chlorine atom instead of bromine.
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile: Bromine atom at a different position on the pyrazole ring.
Uniqueness
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications.
Properties
IUPAC Name |
2-(4-bromo-2-ethylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-2-11-7(3-4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDKSABBVHXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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